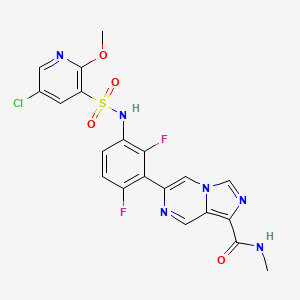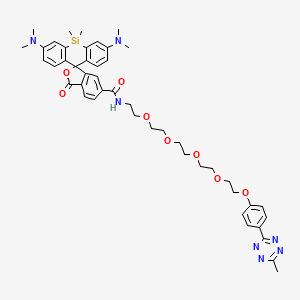
SiR-PEG4-Me-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR-PEG4-Me-tetrazine is a small molecule click chemical modified silyl rhodamine dye. It is a derivative of silicon rhodamine, a deep red near-infrared fluorescent dye known for its excellent photophysical properties, high cell permeability, and high specificity as a DNA probe . This compound is particularly useful in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
Vorbereitungsmethoden
The synthesis of SiR-PEG4-Me-tetrazine involves the derivatization of tetrazine scaffolds. The process typically includes the following steps :
Synthesis of Tetrazine Derivatives: Tetrazine derivatives are synthesized through various methods, including the Pinner reaction and metal-catalyzed C–C bond formations.
Modification with Silicon Rhodamine: The tetrazine derivatives are then modified with silicon rhodamine to produce the desired fluorescent dye.
PEGylation: The final step involves the attachment of polyethylene glycol (PEG) chains to enhance the solubility and biocompatibility of the compound.
Analyse Chemischer Reaktionen
SiR-PEG4-Me-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal click chemistry :
Inverse Electron Demand Diels–Alder (IEDDA) Reaction: This is the most common reaction, where this compound reacts with dienophiles such as strained alkenes and alkynes. This reaction is rapid and highly specific, making it ideal for biological applications.
Substitution Reactions: The tetrazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strained alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SiR-PEG4-Me-tetrazine has a wide range of scientific research applications :
Chemistry: It is used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: The compound is employed in live-cell imaging and cellular labeling due to its excellent photophysical properties and high cell permeability.
Medicine: this compound is used in diagnostic imaging and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of SiR-PEG4-Me-tetrazine involves its participation in bioorthogonal reactions, particularly the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction allows the compound to form stable conjugates with biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved include strained alkenes and alkynes, which react rapidly and specifically with the tetrazine moiety.
Vergleich Mit ähnlichen Verbindungen
SiR-PEG4-Me-tetrazine is unique due to its combination of silicon rhodamine and tetrazine moieties, which provide excellent photophysical properties and high specificity for bioorthogonal reactions . Similar compounds include:
SiR-tetrazine: A water-soluble near-infrared fluorescent dye with similar properties but without the PEG modification.
SiR-COOH: A silicon rhodamine dye with a carboxyl group, used for different labeling applications.
SiR-Maleimide: A silicon rhodamine dye modified with maleimide, used for thiol-specific labeling.
These compounds share similar photophysical properties but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C46H55N7O8Si |
|---|---|
Molekulargewicht |
862.1 g/mol |
IUPAC-Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54) |
InChI-Schlüssel |
MOTQCKLOQIRCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


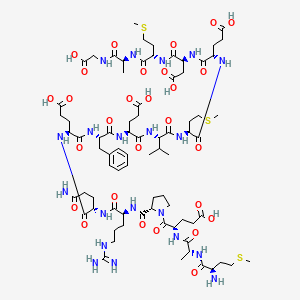
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
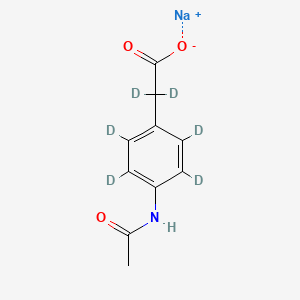
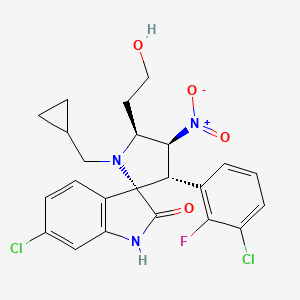
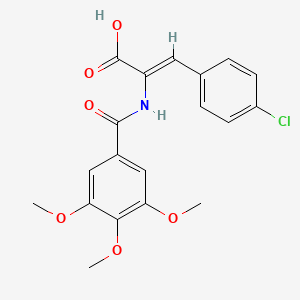

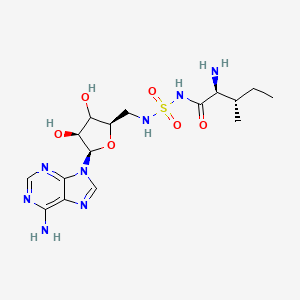
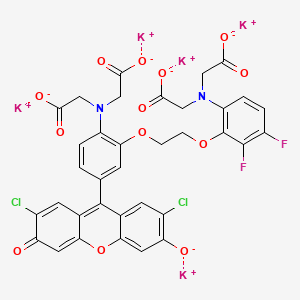
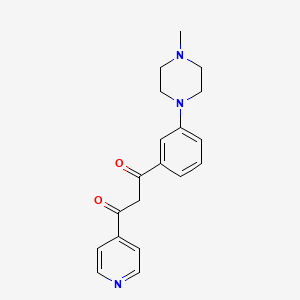

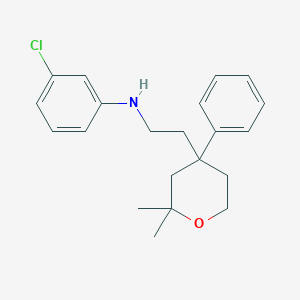
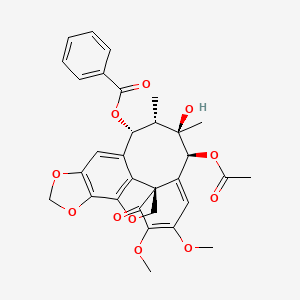
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
